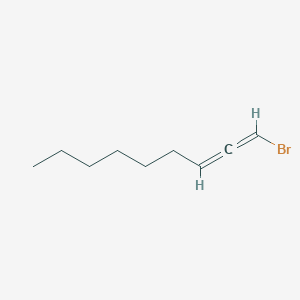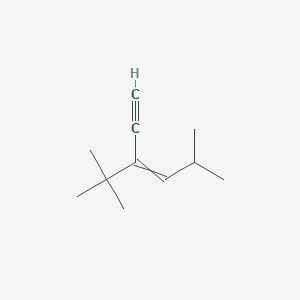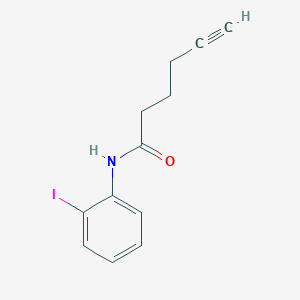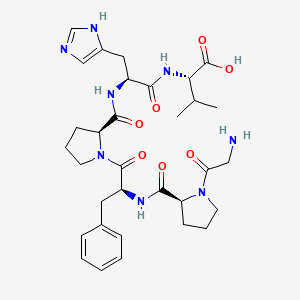![molecular formula C16H14N2O3 B14194745 9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]- CAS No. 832691-10-8](/img/structure/B14194745.png)
9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]-: is a derivative of carbazole, an aromatic heterocyclic organic compound Carbazole and its derivatives are known for their versatile applications in various fields, including pharmaceuticals, materials science, and organic electronics
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]- typically involves the nitration of carbazole followed by the introduction of the propenyloxy methyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitrocarbazole is then reacted with an appropriate alkylating agent, such as allyl bromide, in the presence of a base like potassium carbonate to introduce the propenyloxy methyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in 9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]- can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The aromatic nature of carbazole allows for electrophilic substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Coupling Reactions: The propenyloxy methyl group can participate in various coupling reactions, such as Heck or Suzuki coupling, to form more complex structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst, sodium dithionite.
Substitution: Halogens (chlorine, bromine), Lewis acid catalysts.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like DMF or toluene.
Major Products Formed:
Reduction: Amino derivatives of carbazole.
Substitution: Halogenated carbazole derivatives.
Coupling Reactions: Complex carbazole-based structures with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]- is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific electronic and optical properties .
Biology and Medicine: Carbazole derivatives, including 9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]-, have shown potential in biological applications such as antimicrobial and anticancer agents. Their ability to interact with biological targets makes them valuable in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its stability and electronic properties make it suitable for use in advanced materials .
Mecanismo De Acción
The mechanism of action of 9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the carbazole core can intercalate with DNA, affecting gene expression and cellular functions .
Comparación Con Compuestos Similares
9-Ethyl-9H-carbazole-3-carbaldehyde: Known for its antitumor activity through the reactivation of the p53 pathway.
9-Methyl-9H-carbazole-3-carboxylic acid: Used in the synthesis of various organic compounds and materials.
9H-Carbazol-1-ol and 9H-Carbazol-3-ol: Hydroxylated derivatives with potential pharmacological applications.
Uniqueness: 9H-Carbazole, 3-nitro-9-[(2-propenyloxy)methyl]- stands out due to the presence of both a nitro group and a propenyloxy methyl group, which confer unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential in biological and industrial applications make it a valuable compound in scientific research and development.
Propiedades
Número CAS |
832691-10-8 |
|---|---|
Fórmula molecular |
C16H14N2O3 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
3-nitro-9-(prop-2-enoxymethyl)carbazole |
InChI |
InChI=1S/C16H14N2O3/c1-2-9-21-11-17-15-6-4-3-5-13(15)14-10-12(18(19)20)7-8-16(14)17/h2-8,10H,1,9,11H2 |
Clave InChI |
GLWACPYVHNDYBI-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194668.png)
![2,2'-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole]](/img/structure/B14194674.png)
![{2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone](/img/structure/B14194675.png)
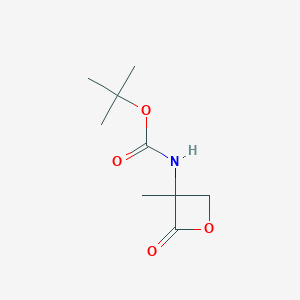

![4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14194689.png)
![1-[4-(2-Hydroxyethyl)phenyl]butan-1-one](/img/structure/B14194699.png)
![1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one](/img/structure/B14194705.png)
